molecular formula C7H14N2 B13584000 4-Azaspiro[2.5]octan-7-amine

4-Azaspiro[2.5]octan-7-amine

Katalognummer: B13584000
Molekulargewicht: 126.20 g/mol
InChI-Schlüssel: RFCILLRXBLXBOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Azaspiro[25]octan-7-amine is a chemical compound characterized by its unique spirocyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Azaspiro[2.5]octan-7-amine typically involves the annulation of a cyclopentane ring with a nitrogen-containing moiety. One common method includes the use of readily available starting materials and conventional chemical transformations. For instance, the synthesis can be achieved through the reaction of a suitable amine with a cyclopentanone derivative under controlled conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Azaspiro[2.5]octan-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents and nucleophiles under mild to moderate conditions.

Major Products: The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and various substituted spirocyclic compounds .

Wissenschaftliche Forschungsanwendungen

4-Azaspiro[2.5]octan-7-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the synthesis of novel materials with specific properties

Wirkmechanismus

The mechanism of action of 4-Azaspiro[2.5]octan-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivative of the compound being studied .

Vergleich Mit ähnlichen Verbindungen

  • 4-Methyl-4-azaspiro[2.5]octan-7-amine
  • 4-Benzyl-4-azaspiro[2.5]octan-7-amine

Comparison: 4-Azaspiro[2.5]octan-7-amine is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to its methyl and benzyl derivatives, this compound may exhibit different reactivity and biological activity profiles, making it a valuable compound for diverse research applications .

Eigenschaften

Molekularformel

C7H14N2

Molekulargewicht

126.20 g/mol

IUPAC-Name

4-azaspiro[2.5]octan-7-amine

InChI

InChI=1S/C7H14N2/c8-6-1-4-9-7(5-6)2-3-7/h6,9H,1-5,8H2

InChI-Schlüssel

RFCILLRXBLXBOT-UHFFFAOYSA-N

Kanonische SMILES

C1CNC2(CC2)CC1N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.